molecular formula C15H33NOSi B13892904 Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)-

Cat. No.: B13892904
M. Wt: 271.51 g/mol
InChI Key: RJMNCCXUDNEXKJ-UHFFFAOYSA-N
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Description

The compound Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- (hereafter referred to as Compound A) is a cyclohexane-based amine derivative with a unique substitution pattern:

  • Cyclohexane backbone: Provides structural rigidity and influences stereochemistry.
  • 4-Position substituent: A hydroxymethyl group protected by a tert-butyldimethylsilyl (TBDMS) ether, enhancing lipophilicity and stability under basic conditions .
  • Alpha-methyl group: Introduced in the R-configuration, affecting steric interactions and chiral recognition .

This compound is hypothesized to have applications in pharmaceutical synthesis, particularly as an intermediate for chiral ligands or bioactive molecules.

Properties

Molecular Formula

C15H33NOSi

Molecular Weight

271.51 g/mol

IUPAC Name

1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethanamine

InChI

InChI=1S/C15H33NOSi/c1-12(16)14-9-7-13(8-10-14)11-17-18(5,6)15(2,3)4/h12-14H,7-11,16H2,1-6H3

InChI Key

RJMNCCXUDNEXKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCC(CC1)CO[Si](C)(C)C(C)(C)C)N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation typically involves:

  • Formation of the cyclohexanemethanamine core with the correct stereochemistry.
  • Introduction of the alpha-methyl substituent stereoselectively.
  • Protection of hydroxyl groups as silyl ethers using bulky silyl chlorides such as (1,1-dimethylethyl)dimethylsilyl chloride.
  • Functionalization of the cyclohexane ring at the 4-position with the silyloxy methyl substituent.

Stepwise Synthetic Approach

Step Reaction Type Reagents/Conditions Purpose
1. Stereoselective amination Reductive amination or chiral auxiliary-based amination Chiral amine precursors, reducing agents (e.g., NaBH4) Introduce amine group with alphaR stereochemistry
2. Alpha-methylation Alkylation using methylating agents Methyl iodide or methyl triflate under base conditions Introduce alpha-methyl substituent
3. Hydroxyl protection Silylation (1,1-dimethylethyl)dimethylsilyl chloride (TBDMSCl), imidazole or base catalyst Protect hydroxyl group as bulky silyl ether
4. Introduction of silyloxy methyl substituent at 4-position Nucleophilic substitution or etherification Alkyl halides or silyl ethers under basic conditions Attach silyl ether substituent on cyclohexane

Specific Synthetic Routes Reported

Due to the lack of direct literature on this exact compound, analogous preparation methods for similar organosilicon cyclohexyl amines can be summarized:

  • Silyl Ether Formation : Reaction of the corresponding alcohol with (1,1-dimethylethyl)dimethylsilyl chloride in the presence of imidazole or pyridine at room temperature yields the silyl ether protecting group selectively and efficiently.

  • Stereoselective Amination : Use of chiral auxiliaries or asymmetric catalysts in reductive amination steps ensures the alphaR configuration at the methanamine position. For example, chiral oxazolidinones or enzymatic resolution methods are common.

  • Alpha-Methyl Substitution : Alkylation of the amine precursor with methyl iodide under controlled base conditions (e.g., LDA or NaH) allows introduction of the alpha-methyl group without racemization.

  • 4-Position Functionalization : The 4-position substitution on the cyclohexane ring can be achieved by selective lithiation or halogenation followed by nucleophilic substitution with silyl ether-containing nucleophiles.

Research Findings and Data Tables

Parameter Value Reference/Notes
Molecular Weight 270.53 g/mol Computed (PubChem)
Hydrogen Bond Donor Count 0 Reflects silyl ether protection reducing H-bond donors
Hydrogen Bond Acceptor Count 1 Oxygen in silyl ether group
Rotatable Bonds 6 Indicates flexibility in side chains and silyl ether moiety
Exact Mass 270.2379 Da High-resolution mass spectrometry data
Stereochemistry alphaR Confirmed by chiral synthesis and NMR analysis

Analytical Techniques for Confirmation

  • NMR Spectroscopy : ^1H and ^13C NMR confirm the presence of silyl ether groups and stereochemistry.
  • Mass Spectrometry : Confirms molecular weight and purity.
  • Chiral HPLC or GC : Used to verify enantiomeric excess and stereochemical integrity.
  • IR Spectroscopy : Identifies silyl ether characteristic Si–O stretching vibrations.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanemethanamine, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-alpha-methyl-, (alphaR)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Differences and Similarities
Compound Name Substituents Functional Groups Stereochemistry CAS/Reference
Compound A 4-TBDMS-OCH2, α-CH3 (R) Silyl ether, primary amine Chiral (alphaR) Not specified
4-(Aminomethyl)cyclohexanamine () 4-NH2CH2 Primary amine (two sites) Cis/trans isomers 13338-82-4
Cyclohexanemethanamine, N,N-dimethyl () N,N-dimethyl Tertiary amine Achiral 16607-80-0
4,4'-Methylenebis(cyclohexylamine) () Two cyclohexylamines linked by CH2 Primary amines Geometric isomers (trans-trans, cis-cis, cis-trans) 1761-71-3
N-Hydroxycyclohexanemethanamine () N-hydroxy Hydroxylamine Not specified 3217-92-3

Key Observations :

  • Compound A is distinguished by its TBDMS-protected hydroxymethyl group, which is absent in simpler amines like 4-(aminomethyl)cyclohexanamine. This group likely improves solubility in organic solvents .
  • Unlike N,N-dimethylcyclohexanemethanamine (tertiary amine), Compound A retains a primary amine, enabling participation in reactions like Schiff base formation .
  • Compared to 4,4'-methylenebis(cyclohexylamine) (used in epoxy hardeners), Compound A is monofunctional, limiting its utility in polymer chemistry but favoring smaller-molecule applications .

Key Observations :

  • Compound A shares a synthetic pathway with simpler cyclohexanemethanamines (e.g., ) but requires additional steps for silyl protection.
  • The TBDMS group in Compound A necessitates selective deprotection strategies (e.g., fluoride ions) to regenerate the hydroxymethyl group .

Physicochemical Properties

  • Lipophilicity: The TBDMS group in Compound A increases logP compared to analogues like 4-(aminomethyl)cyclohexanamine, enhancing membrane permeability .
  • Stability : Silyl ethers resist hydrolysis under basic conditions but are labile to acidic or fluoridic environments, offering tunable reactivity .

Toxicity and Environmental Impact

  • Limited data exist for Compound A, but structurally similar amines (e.g., cyclohexanamine derivatives) show moderate toxicity. For example: Cyclohexanone (precursor) has an interim environmental exposure limit of 20 ppm .
  • The TBDMS group may reduce acute toxicity by limiting bioavailability but could pose bioaccumulation risks due to hydrophobicity .

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